molecular formula C9H10Cl2OS B3058347 2-(2,4-Dichloro-benzylsulfanyl)-ethanol CAS No. 89040-06-2

2-(2,4-Dichloro-benzylsulfanyl)-ethanol

Cat. No.: B3058347
CAS No.: 89040-06-2
M. Wt: 237.15 g/mol
InChI Key: PFDJHOBYQAUUQE-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-benzylsulfanyl)-ethanol is an organic compound characterized by the presence of a benzylsulfanyl group substituted with two chlorine atoms at the 2 and 4 positions, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzylsulfanyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzylsulfanyl-ethanol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: 2-(2,4-Dichloro-benzylsulfanyl)-acetaldehyde or 2-(2,4-Dichloro-benzylsulfanyl)-acetic acid.

    Reduction: 2-(Benzylsulfanyl)-ethanol.

    Substitution: 2-(2,4-Dihydroxy-benzylsulfanyl)-ethanol or 2-(2,4-Diamino-benzylsulfanyl)-ethanol.

Scientific Research Applications

2-(2,4-Dichloro-benzylsulfanyl)-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential antimicrobial properties make it a candidate for studying its effects on various microorganisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It can be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol involves its interaction with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity. The molecular targets may include bacterial cell wall synthesis enzymes or other critical proteins involved in microbial survival. The pathways involved in its action are still under investigation, but it is believed to interfere with essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Similar in structure but lacks the sulfanyl and ethanol groups.

    2,4-Dichlorobenzyl chloride: Precursor to the compound, lacks the ethanol group.

    2-(2,4-Dichloro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile: Contains additional functional groups, making it more complex.

Uniqueness

2-(2,4-Dichloro-benzylsulfanyl)-ethanol is unique due to the presence of both the benzylsulfanyl and ethanol groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2OS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJHOBYQAUUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603565
Record name 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89040-06-2
Record name 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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